molecular formula C14H22O6S B12557365 4-(1,3-Dioxolan-2-yl)butan-1-ol;4-methylbenzenesulfonic acid CAS No. 143725-11-5

4-(1,3-Dioxolan-2-yl)butan-1-ol;4-methylbenzenesulfonic acid

Katalognummer: B12557365
CAS-Nummer: 143725-11-5
Molekulargewicht: 318.39 g/mol
InChI-Schlüssel: TWVXPXHFRXDVHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-(1,3-Dioxolan-2-yl)butan-1-ol can be synthesized through the reaction of 1,3-dioxolane with butanal in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product.

4-methylbenzenesulfonic acid is industrially produced by sulfonating toluene with sulfuric acid . The reaction is exothermic and requires careful temperature control to prevent side reactions.

Wirkmechanismus

The mechanism of action of 4-(1,3-Dioxolan-2-yl)butan-1-ol involves its ability to participate in various chemical reactions due to the presence of the dioxolane ring and hydroxyl group . These functional groups allow it to act as a nucleophile or electrophile, depending on the reaction conditions.

4-methylbenzenesulfonic acid acts as a strong acid catalyst by donating protons to facilitate various chemical reactions . Its sulfonic acid group is highly reactive and can participate in a wide range of chemical transformations.

Vergleich Mit ähnlichen Verbindungen

4-(1,3-Dioxolan-2-yl)butan-1-ol can be compared to other dioxolane derivatives, such as 2,2-dimethyl-1,3-dioxolane-4-methanol and 4-(2-methyl-1,3-dioxolan-2-yl)-1-butanol . These compounds share similar structural features but differ in their reactivity and applications.

4-methylbenzenesulfonic acid can be compared to other sulfonic acids, such as methanesulfonic acid and benzenesulfonic acid . While these compounds share the sulfonic acid functional group, they differ in their acidity and catalytic properties.

Eigenschaften

CAS-Nummer

143725-11-5

Molekularformel

C14H22O6S

Molekulargewicht

318.39 g/mol

IUPAC-Name

4-(1,3-dioxolan-2-yl)butan-1-ol;4-methylbenzenesulfonic acid

InChI

InChI=1S/C7H8O3S.C7H14O3/c1-6-2-4-7(5-3-6)11(8,9)10;8-4-2-1-3-7-9-5-6-10-7/h2-5H,1H3,(H,8,9,10);7-8H,1-6H2

InChI-Schlüssel

TWVXPXHFRXDVHC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1COC(O1)CCCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.